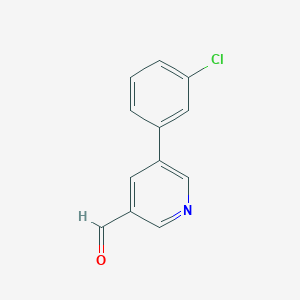

5-(3-Chlorophenyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKYJMVMRRMIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646982 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-60-6 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Chlorophenyl)nicotinaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)nicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to its structural motifs, this compound and its analogs are being explored for a variety of biological activities. This document details its chemical structure, a proposed synthetic route, and the biological context of related compounds.

Chemical Structure and Identification

This compound, systematically named 5-(3-Chlorophenyl)pyridine-3-carbaldehyde, is a biaryl compound consisting of a pyridine-3-carbaldehyde moiety substituted with a 3-chlorophenyl group at the 5-position. To date, a specific CAS number for this compound has not been publicly cataloged.

Chemical Structure:

Molecular Formula: C₁₂H₈ClNO

Molecular Weight: 217.65 g/mol

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₂H₈ClNO |

| Molecular Weight | 217.65 |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 217.034541 |

| Monoisotopic Mass | 217.034541 |

| Topological Polar Surface Area | 29.9 Ų |

| Heavy Atom Count | 15 |

| Complexity | 239 |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most plausible and widely utilized method for the synthesis of 5-aryl-nicotinaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a halo-pyridine and a boronic acid derivative.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on standard Suzuki-Miyaura coupling procedures. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be required to achieve the best results.

Table 2: Reagents and Materials

| Reagent/Material | Molar Equivalent | Purpose |

| 5-Bromonicotinaldehyde | 1.0 | Starting Material |

| 3-Chlorophenylboronic acid | 1.1 - 1.5 | Coupling Partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activator |

| Solvent System (e.g., Toluene/Ethanol/H₂O) | - | Reaction Medium |

| Inert Gas (e.g., Argon, Nitrogen) | - | Atmosphere |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinaldehyde, 3-chlorophenylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Inferred Biological Context

Derivatives of nicotinamide and nicotinic acid, which share the pyridine core, are known to be involved in various biological processes. The introduction of an aryl group at the 5-position can significantly modulate their activity. Research on related compounds suggests potential roles as:

-

Enzyme Inhibitors: The pyridine scaffold is present in many enzyme inhibitors. The specific substitutions on the phenyl and pyridine rings will determine the target and potency.

-

Receptor Ligands: Substituted pyridines can act as ligands for various receptors in the central nervous system and other tissues.

-

Antimicrobial and Antiviral Agents: The pyridine ring is a common feature in many antimicrobial and antiviral drugs. 5-Aryl-cyclopenta[c]pyridine derivatives have shown activity against plant viruses.[1]

Hypothetical Signaling Pathway Involvement

Based on the activities of related molecules, this compound could potentially interact with signaling pathways involved in cellular proliferation, inflammation, or neurotransmission. A hypothetical workflow for investigating such interactions is outlined below.

Caption: Workflow for elucidating the biological activity of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data on this compound is limited, this guide provides a solid foundation for its synthesis and a rational approach to exploring its biological activities based on the known properties of related 5-aryl-pyridine derivatives. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.

References

Molecular weight and formula of 5-(3-Chlorophenyl)nicotinaldehyde

This technical guide provides a comprehensive overview of the chemical properties and relevant biological context of 5-(3-Chlorophenyl)nicotinaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 217.65 g/mol | [1][2] |

| Chemical Formula | C₁₂H₈ClNO | [1][2] |

| CAS Number | 61704-37-8 | [1] |

| Synonyms | 5-(3-Chlorophenyl)picolinaldehyde, 5-(3-chlorophenyl)pyridine-3-carbaldehyde | [1][3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general and plausible synthetic route can be inferred from established methods for preparing related nicotinaldehyde and substituted pyridine compounds. A common approach involves a Suzuki coupling reaction.

Hypothetical Synthetic Protocol: Suzuki Coupling

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

5-Bromonicotinaldehyde

-

3-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

In a reaction vessel, dissolve 5-bromonicotinaldehyde and 3-chlorophenylboronic acid in the solvent mixture.

-

Add the palladium catalyst and the base to the solution.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Characterization of the final product would be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Context and Potential Research Applications

Nicotinaldehyde derivatives and other substituted pyridines are recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[4] Research into compounds with similar structural motifs has revealed activities including:

-

Antimicrobial and Antifungal Properties: Various pyridine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[5]

-

Anticancer Activity: Certain nicotinaldehyde-based compounds have demonstrated anti-proliferative effects on cancer cell lines. Additionally, some pyridine derivatives have been investigated as kinase inhibitors, such as PIM-1 kinase, which is implicated in cancer.[6]

-

Enzyme Inhibition: Substituted pyridines have been explored as inhibitors for various enzymes. For instance, some derivatives have shown α-glucosidase inhibitory activity.[7]

Given these precedents, this compound is a compound of interest for screening in various biological assays to determine its potential therapeutic applications.

Logical Workflow for Compound Screening

As there is no specific signaling pathway documented for this compound, the following diagram illustrates a general workflow for the initial screening and evaluation of novel chemical entities like this one.

Caption: Workflow for the synthesis, screening, and initial evaluation of a novel chemical compound.

This structured approach ensures a systematic evaluation of new molecules from synthesis to the identification of lead candidates for further development.

References

- 1. 61704-37-8|5-(3-Chlorophenyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. parchem.com [parchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Substituted Nicotinaldehydes: Key Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core precursors and synthetic strategies for the preparation of substituted nicotinaldehydes, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis of these aldehydes can be challenging due to the sensitive nature of the aldehyde functional group, which is susceptible to over-oxidation to carboxylic acids or over-reduction to alcohols.[1] This document details various synthetic routes, including the reduction of nicotinic acid derivatives, hydrogenation of cyanopyridines, formylation of pyridines via lithiation, the Stephen aldehyde synthesis, and the Vilsmeier-Haack reaction, providing a valuable resource for chemists in the field.

Key Synthetic Strategies and Precursors

The synthesis of substituted nicotinaldehydes can be approached from several key precursors, each with distinct advantages and associated methodologies. The choice of precursor and method often depends on the desired substitution pattern and the available starting materials.

From Nicotinic Acid Derivatives

A prevalent method for synthesizing nicotinaldehydes is the reduction of nicotinic acid derivatives. While direct reduction of nicotinic acid can be challenging to control, the use of activated derivatives such as morpholinamides has proven to be highly effective.[1]

Key Precursor: Substituted Nicotinic Acid Morpholinamides

This approach offers high yields and mild reaction conditions, avoiding the need for cryogenic temperatures often required for other reduction methods.[1] The morpholinamide precursor is typically prepared from the corresponding nicotinic acid and morpholine.

Experimental Protocol: Synthesis of 5-Bromonicotinaldehyde from 5-Bromonicotinic Acid Morpholinamide [3]

-

Preparation of the Reducing Agent: In a separate flask, a mixture of 5.9 g of ethyl acetate in 28 g of tetrahydrofuran (THF) is added dropwise with cooling to a solution of a suitable reducing agent (e.g., lithium aluminium hydride) to form a lithium alkoxyaluminium hydride.

-

Reaction Setup: A solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide in 30 g of THF is prepared in a reaction vessel.

-

Reduction: The prepared reducing agent is then added to the morpholinamide solution. The reaction is typically carried out at room temperature.

-

Work-up: Upon completion of the reaction, the mixture is carefully quenched and worked up to isolate the desired 5-bromonicotinaldehyde. This method has been reported to provide nearly quantitative yields.[1][3]

| Precursor | Product | Reducing Agent | Yield | Reference |

| 5-Bromonicotinic acid morpholinamide | 5-Bromonicotinaldehyde | Lithium alkoxyaluminium hydride | ~95% | [3] |

| 5-(4-fluorophenyl)nicotinic acid morpholinamide | 5-(4-fluorophenyl)nicotinaldehyde | Lithium triethoxyaluminium hydride | >90% | [1] |

Figure 1: Synthesis of Nicotinaldehyde via Morpholinamide Reduction.

From Substituted Cyanopyridines

The catalytic hydrogenation of 3-cyanopyridine derivatives is another important industrial route to nicotinaldehydes.[4][5] Careful control of reaction conditions is necessary to prevent over-reduction to the corresponding picolylamine or alcohol.[3] The Stephen aldehyde synthesis also utilizes nitriles, converting them to aldehydes via an imine intermediate.[6][7]

Key Precursor: 3-Cyanopyridine

Experimental Protocol: Hydrogenation of 3-Cyanopyridine [3][4]

-

Reaction Setup: In a stirring autoclave, a mixture of 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid is prepared.

-

Catalyst Addition: 14.6 g of moist Raney-nickel (approximately 60% Ni content) suspended in 50 g of water is added to the mixture.

-

Hydrogenation: The mixture is hydrogenated under a constant hydrogen pressure of 1 bar. The reaction typically proceeds for 3 to 6 hours.

-

Work-up: After the reaction, the catalyst is removed by filtration. The resulting aqueous solution of nicotinaldehyde can be used directly in subsequent synthetic steps.

| Precursor | Product | Catalyst | Yield | Reference |

| 3-Cyanopyridine | Nicotinaldehyde | Raney-Nickel | >80% | [3][4] |

Figure 2: Synthetic Routes from 3-Cyanopyridine.

From Substituted Pyridines via Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings.[8] Lithiation of a substituted pyridine, often directed by a suitable functional group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), provides a direct route to substituted nicotinaldehydes.[9][10]

Key Precursor: Substituted Pyridines (e.g., Bromopyridines)

Experimental Protocol: Formylation of 3-Bromopyridine [10]

-

Lithiation: A solution of 3-bromopyridine in an anhydrous etheral solvent such as THF is cooled to -78 °C. A strong lithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to effect lithiation, primarily at the 4-position.

-

Formylation: N,N-dimethylformamide (DMF) is then added to the reaction mixture to quench the lithiated intermediate.

-

Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the substituted nicotinaldehyde.

| Precursor | Reagents | Product | Yield | Reference |

| 3-Bromopyridine | 1. n-BuLi, 2. DMF | 3-Bromo-4-formylpyridine | 92% | [10] |

| 2-Bromo-4-methoxypyridine | 1. LTMP, 2. DMF | 2-Bromo-4-methoxy-3-formylpyridine | 70% | [11] |

Figure 3: General Workflow for Lithiation and Formylation.

From Enamides via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of nicotinaldehyde synthesis, enamides can be cyclized to form substituted 2-chloronicotinaldehydes.[12]

Key Precursor: Enamides

Experimental Protocol: Synthesis of Substituted 2-Chloronicotinaldehydes [12]

-

Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Reaction: A solution of the enamide in DMF is added to an excess of the freshly prepared Vilsmeier reagent.

-

Cyclization: The reaction mixture is held at room temperature and then refluxed at approximately 75 °C to effect cyclization and formylation.

-

Work-up and Purification: The crude product is extracted and purified by column chromatography to yield the substituted 2-chloronicotinaldehyde.

| Precursor | Reagents | Product | Yield Range | Reference |

| Enamides | POCl₃, DMF | Substituted 2-Chloronicotinaldehydes | 70-90% | [12] |

Conclusion

The synthesis of substituted nicotinaldehydes is a field rich with diverse and powerful methodologies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and economic viability. The methods outlined in this guide, from the high-yielding reduction of nicotinic acid morpholinamides to the versatile lithiation of substituted pyridines, provide a robust toolkit for researchers and professionals in drug development and chemical synthesis. Careful consideration of precursors, reagents, and reaction conditions is paramount to achieving high yields and purity of these valuable synthetic intermediates.

References

- 1. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 2. HK1087111A1 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

Literature review on the discovery of novel chloronicotinaldehyde derivatives

An In-Depth Guide to the Discovery of Novel Chloronicotinaldehyde Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Chloronicotinaldehyde Scaffold

Chloronicotinaldehyde and its derivatives represent a significant class of heterocyclic compounds that serve as versatile building blocks in the synthesis of novel molecules with therapeutic potential.[1][2] The presence of a chlorinated pyridine ring combined with a reactive aldehyde group makes these compounds highly sought-after in medicinal chemistry and drug discovery.[1][2] The chlorine atom(s) can act as leaving groups for nucleophilic substitution reactions, while the aldehyde functionality allows for a wide array of chemical transformations, including condensations and the formation of Schiff bases.[1] This unique structural combination enables the creation of diverse molecular libraries for screening against various biological targets. These derivatives have found applications as intermediates in the synthesis of pharmaceuticals and agrochemicals, such as pesticides, herbicides, and fungicides.[2]

Core Synthesis of Chloronicotinaldehydes

The preparation of the foundational chloronicotinaldehyde structure can be achieved through several synthetic routes.

1. Oxidation of Chloronicotinyl Alcohols: A prevalent method for synthesizing 2-chloronicotinaldehyde involves the oxidation of 2-chloronicotinyl alcohol.[3] This process typically employs oxidizing agents like manganese dioxide in a suitable solvent such as dichloromethane.[3] The reaction mixture is heated to reflux, and the progress is monitored until the starting material is consumed.[3]

Another common approach is the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[2] This transformation can be carried out using pyridinium chlorochromate (PCC) or dimethyl sulfoxide (DMSO)-based systems like the Swern oxidation.[2]

2. Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a direct method for the formylation of appropriately substituted chloropyridines to yield chloronicotinaldehydes.[2][4] This reaction can also be applied to various enamides using reagents like phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), or alternatives such as diphosgene or triphosgene with DMF, which can offer excellent selectivity and higher yields.[4][5]

Synthesis of Novel Chloronicotinaldehyde Derivatives

The reactive aldehyde group of chloronicotinaldehydes is a key feature for generating a diverse range of derivatives.

Schiff Base Derivatives

Schiff bases, which contain an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[1] These compounds and their metal complexes are known for a broad spectrum of biological activities.[1]

Chalcone Derivatives

Chalcones are precursors to flavonoids and are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[6] They are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (like chloronicotinaldehyde) and an acetophenone.[6] Chalcone derivatives are of great interest due to their wide range of pharmacological properties.[7][8]

Pyrimidine Derivatives

The pyrimidine ring is a crucial structural component in many biologically active molecules, including nucleic acids.[1] Pyrimidine derivatives can be synthesized from chalcones through reactions with guanidine or urea.[1]

Biological Activities of Chloronicotinaldehyde Derivatives

Derivatives of chloronicotinaldehyde have been investigated for a variety of biological activities, primarily in the areas of antimicrobial and anticancer research.

-

Antimicrobial Activity: Schiff bases and their metal complexes derived from substituted benzaldehydes have well-documented antimicrobial properties.[9]

-

Anticancer Activity: Several derivatives have shown potential as anticancer agents. For instance, 2-chloropyridine derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent antiproliferative activity against gastric cancer cells.[10] Some of these compounds also exhibit significant telomerase inhibitory activity.[10]

-

Anthelmintic Activity: Chlorine-containing chalcones have been synthesized and evaluated for their anthelmintic potential, showing promising results in in-vitro tests.[6]

Data Presentation

| Derivative Class | Compound | Biological Activity | Cell Line/Organism | IC50 / Activity | Reference |

| 2-Chloropyridine-1,3,4-oxadiazole | 6o | Antiproliferative | SGC-7901 (Gastric Cancer) | More potent than positive control | [10] |

| 2-Chloropyridine-1,3,4-oxadiazole | 6u | Antiproliferative | SGC-7901 (Gastric Cancer) | More potent than positive control | [10] |

| 2-Chloropyridine-1,3,4-oxadiazole | 6o | Telomerase Inhibition | - | IC50 = 2.3 ± 0.07 μM | [10] |

| 2-Chloro-pyridine-flavone/chrome | 6e | Antiproliferative | SGC-7901 (Gastric Cancer) | IC50 = 22.28 ± 6.26 μg/mL | [10] |

| 2-Chloro-pyridine-flavone/chrome | 6f | Antiproliferative | SGC-7901 (Gastric Cancer) | IC50 = 18.45 ± 2.79 μg/mL | [10] |

| 2-Chloro-pyridine-flavone/chrome | 6e | Telomerase Inhibition | - | IC50 = 0.8 ± 0.07 μM | [10] |

Experimental Protocols

Synthesis of 2-Chloronicotinaldehyde

-

Step 1: Synthesis of 2-chloronicotinol. In a four-necked flask, add NaBH4 (72g) and tetrahydrofuran (450ml). Cool the mixture to between -10°C and 0°C. Add boron trifluoride diethyl ether solution (575g) dropwise, ensuring the internal temperature remains below 10°C. Stir for 5 minutes after the addition is complete.[3]

-

Step 2: Synthesis of 2-chloronicotinaldehyde. In a separate four-necked flask, add 2-chloronicotinol (125g) and dichloromethane (450ml). Stir the mixture to ensure it is homogeneous. Add manganese dioxide (280g) and heat the mixture to reflux for 3 hours.[3]

Synthesis of Schiff Base Derivatives from 2,4,6-Trichloronicotinaldehyde

-

Dissolve 1 mmol of 2,4,6-trichloronicotinaldehyde in 20 mL of a suitable solvent (e.g., ethanol, methanol).[1]

-

Add an equimolar amount (1 mmol) of the desired primary amine to the solution.[1]

-

Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

Synthesis of Pyrimidine Derivatives from Chalcones

-

Dissolve 1 mmol of the corresponding chalcone derivative in 20 mL of ethanol.[1]

-

Add an equimolar amount of guanidine or urea.

-

Reflux the mixture for an extended period, monitoring by TLC.

Visualizations

Caption: Synthetic pathways for key chloronicotinaldehyde derivatives.

Caption: General workflow for biological evaluation of derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, <i>in silico</i> screening and anthelmintic activity of chlorine containing chalcones - Sri Ramachandra Journal of Health Sciences [srjhs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 5-(3-Chlorophenyl)nicotinaldehyde: A Technical Guide

Introduction

5-(3-Chlorophenyl)nicotinaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a derivative of nicotinaldehyde, it incorporates a chlorophenyl moiety, which can significantly influence its chemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also details the experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are valuable for the initial assignment of signals in an experimental spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165.10 |

| C-Ar (pyridine) | 149.17 |

| C-Ar (pyridine) | 140.74 |

| C-Ar (pyridine) | 135.70 |

| C-Ar (Cl-Ph) | 132.04 |

| C-Ar (Cl-Ph) | 131.19 |

| C-Ar (Cl-Ph) | 131.13 |

| C-Ar (pyridine) | 120.47 |

¹H NMR Data

The expected ¹H NMR chemical shifts for this compound are detailed below. The multiplicity of the signals (singlet, doublet, triplet, multiplet) will depend on the coupling with neighboring protons.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Pyridine Ring Protons | 7.5 - 9.0 | Doublet (d), Multiplet (m) |

| Chlorophenyl Ring Protons | 7.0 - 8.0 | Multiplet (m) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aldehyde) | 2700 - 2900 | Medium |

| C=O (Aldehyde) | 1680 - 1715 | Strong |

| C=C (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-Cl | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₈ClNO), the expected molecular ion peak [M]⁺ would be observed at m/z 217.03 (for ³⁵Cl) and 219.03 (for ³⁷Cl) in an approximate 3:1 ratio.

| Fragment Ion | Description |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-Cl]⁺ | Loss of the chlorine atom |

| Fragments of the pyridine and chlorophenyl rings | Further fragmentation of the aromatic systems |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Use a pulse angle of 30-45 degrees and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition (EI mode):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Signaling Pathway Visualization

The following diagram illustrates a conceptual signaling pathway where a molecule like this compound could potentially act as a ligand to modulate a cellular response.

A Technical Guide to the Pharmaceutical Potential of Chloronicotinaldehyde Compounds

For Researchers, Scientists, and Drug Development Professionals

Chloronicotinaldehyde compounds are a class of chemical intermediates characterized by a pyridine ring substituted with both a chlorine atom and an aldehyde group.[1] These structural features make them highly versatile building blocks in the synthesis of a wide array of functionalized molecules for the pharmaceutical and agrochemical industries.[1][2] The electron-withdrawing nature of the chlorine and nitrile groups imparts significant reactivity, enabling diverse chemical transformations.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives synthesized from chloronicotinaldehyde precursors, supported by experimental data and methodological insights.

Synthesis of Key Chloronicotinaldehyde Intermediates

The strategic synthesis of chloronicotinaldehyde compounds is the foundational step for their application in drug discovery. Various synthetic routes have been established, tailored to the specific substitution pattern on the pyridine ring.

Synthesis of 2-Chloronicotinaldehyde

A common method for preparing 2-chloronicotinaldehyde involves a two-step process starting from 2-chloronicotinic acid.[4][5] This pathway is advantageous due to its use of readily available starting materials and mild reaction conditions.[4][5]

Experimental Protocol: Two-Step Synthesis of 2-Chloronicotinaldehyde [4]

-

Step 1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinol.

-

In a four-necked flask, add sodium borohydride (NaBH₄) and tetrahydrofuran (THF).

-

Cool the mixture to a temperature between -10°C and 0°C.

-

Add boron trifluoride diethyl ether solution (BF₃·OEt₂) dropwise, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, stir the mixture for a short period to ensure the reaction proceeds to completion, yielding 2-chloronicotinol.

-

-

Step 2: Oxidation of 2-Chloronicotinol to 2-Chloronicotinaldehyde.

-

In a separate four-necked flask, add the 2-chloronicotinol obtained from Step 1 and dichloromethane (DCM).

-

Stir the mixture to ensure homogeneity.

-

Add manganese dioxide (MnO₂), a mild oxidizing agent.

-

Heat the reaction mixture to reflux for approximately 3-5 hours.

-

Upon completion, the reaction yields 2-chloronicotinaldehyde, which can be purified using standard techniques.

-

Synthesis of 2,4,6-Trichloronicotinaldehyde

For creating more complex derivatives, 2,4,6-trichloronicotinaldehyde serves as a key precursor. Its synthesis is a multi-step process beginning with 3-methylpyridine.[2]

Experimental Protocol: Three-Step Synthesis of 2,4,6-Trichloronicotinaldehyde [2]

-

Step 1: Chlorination of 3-Methylpyridine.

-

Set up a gas-phase reactor with a condensation trap and a scrubber system.

-

Purge the reactor with nitrogen gas and heat to 350-400°C.

-

Vaporize 3-methylpyridine and introduce it into the reactor with a controlled flow of chlorine gas and nitrogen carrier gas.

-

Collect the chlorinated pyridines in the condensation trap and neutralize byproducts in the scrubber.

-

Purify the crude product via fractional distillation under reduced pressure to isolate 2,4,6-trichloro-3-methylpyridine.

-

-

Step 2: Oxidation to 2,4,6-Trichloronicotinic Acid.

-

The intermediate, 2,4,6-trichloro-3-methylpyridine, is subsequently oxidized to form 2,4,6-trichloronicotinic acid. (Specific oxidizing agents and conditions may vary based on proprietary or published methods).

-

-

Step 3: Conversion to 2,4,6-Trichloronicotinaldehyde.

-

Place 2,4,6-trichloronicotinic acid and anhydrous toluene in a round-bottom flask with a reflux condenser.

-

Add a catalytic amount of DMF, followed by the slow addition of thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

-

The crude product is then worked up, washed with dilute HCl and sodium bicarbonate, dried, and purified by column chromatography or recrystallization.

-

Pharmaceutical Applications and Biological Activities

Derivatives of chloronicotinaldehyde have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and neurobiology.

Anticancer Activity

Several studies have explored the use of chloronicotinaldehyde derivatives as scaffolds for novel anticancer agents. These compounds have demonstrated potent activity against various cancer cell lines, often through mechanisms like telomerase inhibition.

-

Telomerase Inhibition : A series of 2-chloro-pyridine derivatives were synthesized and found to exhibit significant telomerase inhibitory activity.[6] Compound 6o , which contains a 1,3,4-oxadiazole moiety, was particularly potent against the gastric cancer cell line SGC-7901 and showed telomerase inhibition comparable to the positive control, ethidium bromide.[6] Another derivative, compound 6e , also demonstrated strong telomerase inhibition.[6]

-

Antiproliferative Effects : The same studies revealed that compounds 6o and 6u had the most potent antiproliferative activity against the SGC-7901 gastric cancer cell line.[6] Other derivatives, 6e and 6f , also showed moderate effects against this cell line.[6]

Table 1: Anticancer Activity of 2-Chloropyridine Derivatives

| Compound | Target Cell Line | Activity Type | IC₅₀ Value |

|---|---|---|---|

| 6o | SGC-7901 | Telomerase Inhibition | 2.3 ± 0.07 µM |

| 6e | SGC-7901 | Telomerase Inhibition | 0.8 ± 0.07 µM |

| 6e | SGC-7901 | Antiproliferative | 22.28 ± 6.26 µg/mL |

| 6f | SGC-7901 | Antiproliferative | 18.45 ± 2.79 µg/mL |

Data sourced from ResearchGate article on Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates.[6]

Antimalarial and Antimicrobial Activity

The chloronicotinaldehyde scaffold has also been utilized to develop agents against infectious diseases.

-

Antimalarial Activity : Baylis-Hillman adducts synthesized from substituted 2-chloronicotinaldehydes were screened for their in-vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[6] Several of the novel compounds showed substantial antimalarial activity.[6]

-

Antimicrobial Activity : Novel chloroquine analogues synthesized via nucleophilic substitution demonstrated significant antibacterial and antifungal potential.[7] Analogue CS1 showed excellent activity against S. aureus, P. aeruginosa, and E. coli.[7]

Table 2: Antimicrobial Activity of Chloroquine Analogue CS1

| Microbial Strain | Type | Zone of Inhibition (mm) |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative Bacteria | 30.3 ± 0.15 |

| Escherichia coli | Gram-negative Bacteria | 24.1 |

| Staphylococcus aureus | Gram-positive Bacteria | 21.5 |

| Candida albicans | Fungus | 19.2 ± 0.21 |

Data sourced from NIH article on novel chloroquine analogues.[7]

Insecticidal Activity and Neurological Implications

Chloronicotinyl compounds are a major class of insecticides, known as neonicotinoids, which act on the central nervous system of insects.[8][9] While their primary application is in agriculture, the mechanism of action provides valuable insights for neuroscience research.[8]

-

Mechanism of Action : Neonicotinoids act as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[9] This selective action leads to overstimulation of the neuron, paralysis, and death of the insect.[9] Their high efficacy and low mammalian toxicity are key attributes.[9] The development of these insecticides was driven by the need for new modes of action to combat resistance to older classes like organophosphates and carbamates.[8]

Pharmacokinetics and Drug-Likeness

While specific pharmacokinetic data for chloronicotinaldehyde compounds themselves are not widely published, studies on structurally related chloro-indolinone derivatives provide predictive insights into their behavior.[10][11] Pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug.[12]

-

ADME Predictions : Using computational tools like the SwissADME database, researchers have analyzed compounds containing similar structural motifs.[10][11] For two chloro-indolinone derivatives (C1 and C2), high gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) were predicted.[10][11]

-

Metabolism : These compounds were predicted to be inhibitors of several key cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial for drug metabolism.[10][11] This suggests a potential for drug-drug interactions.

-

Physicochemical Properties : Analysis indicates that these types of molecules can possess favorable drug-like characteristics suitable for oral absorption.[10][13]

Table 3: Predicted Pharmacokinetic Properties of Related Chloro-Derivatives

| Parameter | Compound C1 | Compound C2 | Description |

|---|---|---|---|

| GI Absorption | High | High | Rate of absorption from the gastrointestinal tract. |

| BBB Permeant | Yes | Yes | Ability to cross the blood-brain barrier. |

| P-gp Substrate | No | No | Interaction with P-glycoprotein efflux pump. |

| CYP1A2 inhibitor | Yes | Yes | Inhibition of Cytochrome P450 1A2 enzyme. |

| CYP2C19 inhibitor | Yes | Yes | Inhibition of Cytochrome P450 2C19 enzyme. |

| CYP2C9 inhibitor | Yes | Yes | Inhibition of Cytochrome P450 2C9 enzyme. |

Data sourced from Frontiers and PMC articles on indolinone derivatives.[10][11]

Conclusion and Future Directions

Chloronicotinaldehyde compounds are undeniably valuable precursors in medicinal chemistry. Their derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimalarial, and antimicrobial effects. The well-established role of chloronicotinyls in insecticides offers a deep understanding of their interaction with nAChRs, which can be leveraged for designing novel neurological agents.

Future research should focus on:

-

Expanding Chemical Diversity : Synthesizing larger libraries of derivatives to explore a wider range of biological targets.

-

In-depth Mechanism of Action Studies : Elucidating the precise molecular pathways through which the anticancer and antimicrobial derivatives exert their effects.

-

Comprehensive Pharmacokinetic Profiling : Conducting in-vivo studies to validate the predicted ADME properties and assess the safety and efficacy of lead compounds.

-

Clinical Translation : Identifying the most promising candidates for advancement into preclinical and, eventually, clinical trials.[14]

The continued exploration of this chemical class holds significant promise for the discovery and development of next-generation therapeutics to address pressing global health challenges.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 4. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 11. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to Pyridine-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is a heterocyclic aromatic aldehyde comprising a pyridine ring substituted with a formyl group at the 3-position.[1][2] This compound serves as a critical and versatile building block in the synthesis of a wide array of complex organic molecules.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its significant role in modern chemical synthesis and drug discovery.

Core Physical and Chemical Properties

Pyridine-3-carbaldehyde is a clear yellow to light brown liquid with a pungent odor.[1][5] It is sensitive to air and light, necessitating proper storage conditions.[1] The compound is miscible with water and soluble in various organic solvents.[5][6]

Physical Properties

The key physical and chemical constants for pyridine-3-carbaldehyde are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₅NO | [1][2][5] |

| Molecular Weight | 107.11 g/mol | [2][3][6] |

| Appearance | Clear yellow to light brown liquid | [1][5][7] |

| Melting Point | 7 - 8 °C | [2][5][6] |

| Boiling Point | 209 °C @ 760 mmHg; 95-97 °C @ 15 mmHg | [2][5][6][8] |

| Density | 1.141 g/cm³ at 20 °C | [2][6][7] |

| Refractive Index (n²⁰/D) | 1.549 | [7] |

| Flash Point | ~60 °C (140 °F) | [7][8] |

| Vapor Pressure | 0.2 - 0.3 hPa at 20-25 °C | [6][7][8] |

| Water Solubility | Miscible | [5][6][7] |

| logP (Octanol/Water) | 0.29 | [5][8] |

| CAS Number | 500-22-1 | [1][2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of pyridine-3-carbaldehyde. Key spectral features are outlined below.

| Spectroscopy | Key Features | References |

| ¹H NMR | Chemical shifts (δ, ppm) are observed for the aldehydic proton (~10.1 ppm) and aromatic protons on the pyridine ring (~7.5-9.1 ppm). | [9] |

| ¹³C NMR | Resonances for the carbonyl carbon (~192 ppm) and the five distinct aromatic carbons of the pyridine ring are observed. | [9] |

| Infrared (IR) | Characteristic absorption bands include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C=N/C=C stretching vibrations for the pyridine ring (~1600-1400 cm⁻¹). | [10][11] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak at m/z 107, with characteristic fragmentation patterns. | [12][13] |

Synthesis and Chemical Reactivity

The synthesis of pyridine-3-carbaldehyde can be achieved through several established routes, primarily involving the oxidation of 3-methylpyridine (3-picoline) or the reduction of 3-cyanopyridine.

Caption: Major synthetic routes to Pyridine-3-carbaldehyde.

The reactivity of pyridine-3-carbaldehyde is dominated by its two functional groups. The aldehyde moiety readily undergoes nucleophilic addition, condensation reactions (e.g., formation of Schiff bases), and oxidation/reduction.[4][14] The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly after activation (e.g., N-oxidation).[15]

Experimental Protocols

Synthesis via Oxidation of 3-Methylpyridine

This protocol is a generalized procedure based on common industrial methods.[16]

Objective: To synthesize pyridine-3-carbaldehyde from 3-methylpyridine via catalytic hydrolysis of an intermediate.

Materials:

-

3-Methylpyridine (3-picoline)

-

Chlorine gas

-

Calcium carbonate

-

Water

-

Nitrogen gas

-

Autoclave reactor, distillation apparatus

Methodology:

-

Chlorination: In a suitable reactor, 3-methylpyridine is heated to approximately 137-142 °C.[16] Chlorine gas is bubbled through the liquid under UV light or with a radical initiator. The reaction is monitored by GC until the desired conversion to 3-(dichloromethyl)pyridine is achieved.[16] This step generates HCl as a byproduct.

-

Hydrolysis: The crude chlorinated solution is transferred to a pressure-rated autoclave. Water (approx. 4:1 mass ratio to the chlorinated solution) and calcium carbonate (approx. 1.1:1 molar ratio to 3-(dichloromethyl)pyridine) are added.[16]

-

The autoclave is sealed, purged with nitrogen, and heated to ~115 °C with stirring.[16] The reaction is held at this temperature for several hours until pressure ceases to increase (due to CO₂ byproduct formation).[16]

-

Work-up and Purification: After cooling, the reactor is vented. The reaction mixture is filtered to remove calcium salts. The aqueous filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude pyridine-3-carbaldehyde is purified by vacuum distillation (e.g., 95-97 °C at 15 mmHg) to yield a clear, yellowish liquid.[5][8]

Representative Reaction: Cyanide-Catalyzed Conjugate Addition

This protocol is adapted from a procedure in Organic Syntheses and demonstrates a typical reaction employing pyridine-3-carbaldehyde as an electrophile.[17]

Caption: Workflow for the conjugate addition of an aldehyde.

Objective: To synthesize 4-oxo-4-(3-pyridyl)butyronitrile via the conjugate addition of pyridine-3-carbaldehyde to acrylonitrile.

Materials:

-

Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Dry N,N-dimethylformamide (DMF)

-

Pyridine-3-carbaldehyde (freshly distilled)

-

Acrylonitrile (freshly distilled)

-

Acetic acid

-

Nitrogen atmosphere apparatus

Methodology:

-

Setup: A three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel is charged with finely ground sodium cyanide (0.18 mol) and dry DMF (500 mL).[17]

-

Initiation: The apparatus is purged with dry nitrogen, and the flask is immersed in a water bath maintained at 35 °C.[17]

-

Aldehyde Addition: Freshly distilled pyridine-3-carbaldehyde (1.0 mol) is added dropwise over 30 minutes. The resulting dark solution is stirred for an additional 30 minutes.[17]

-

Michael Addition: Freshly distilled acrylonitrile (0.75 mol) is added dropwise over 1 hour. The solution becomes more viscous. The mixture is stirred for 3 hours at 35 °C.[17]

-

Quenching: Acetic acid (0.11 mol) is added to quench the cyanide catalyst, and stirring is continued for 5 minutes.[17]

-

Purification: The solvent (DMF) is removed using a rotary evaporator. The residue is dissolved in water and extracted with an appropriate solvent. The product is then purified via vacuum distillation or recrystallization.[17]

Applications in Drug Discovery and Research

Pyridine-3-carbaldehyde is a key starting material (KSM) or intermediate for numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3][4]

Pharmaceuticals:

-

Indinavir: An antiretroviral protease inhibitor used in the treatment of HIV.[3]

-

Elarofiban: A glycoprotein antagonist for thrombosis management.[3]

-

Xanomeline: A muscarinic receptor agonist investigated for Alzheimer's disease and schizophrenia.[3]

Agrochemicals:

Role in Signaling Pathway Modulation

Research into complex, pyridine-containing molecules has led to the discovery of potent modulators of critical biological signaling pathways. A notable example is the identification of a pyridine derivative as an inhibitor of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway .[18] This pathway is implicated in neuronal development, synaptic plasticity, and is a therapeutic target in schizophrenia and certain breast cancers.[18]

Caption: Inhibition of the NRG1/ErbB4 signaling pathway.

In a cell-based assay, a complex pyridine, synthesized through a multi-step process, was found to potently inhibit neuregulin-induced neurite outgrowth, a key cellular response mediated by ErbB4 activation.[18] The discovery highlights how foundational building blocks like pyridine-3-carbaldehyde can be elaborated into sophisticated molecules that specifically modulate disease-relevant pathways.

Safety and Handling

Pyridine-3-carbaldehyde is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.[5][19]

-

Hazards: Flammable liquid and vapor.[5][20] Harmful if swallowed.[19][20] Causes skin irritation and may cause an allergic skin reaction.[5][20] Causes serious eye damage.[5][20] May cause respiratory irritation.[5][20]

-

Precautions: Keep away from heat, sparks, and open flames.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][19] Ground and bond containers when transferring material to prevent static discharge.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Recommended storage is often under refrigeration (2-8 °C) and under an inert atmosphere.[7][21][22]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[5]

References

- 1. Page loading... [guidechem.com]

- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. exsyncorp.com [exsyncorp.com]

- 4. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]

- 8. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]

- 9. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 11. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 14. Buy 3-Pyridinecarboxaldehyde | 500-22-1 [smolecule.com]

- 15. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 16. Page loading... [wap.guidechem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. lobachemie.com [lobachemie.com]

- 21. hpc-standards.com [hpc-standards.com]

- 22. 3-pyridine Carboxaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety and Handling of Nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for nicotinaldehyde (also known as 3-pyridinecarboxaldehyde), intended for use by professionals in laboratory and drug development settings. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of the substance's properties and associated hazards.

Nicotinaldehyde is a pyridine derivative with a central role in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Chemical Identifiers for Nicotinaldehyde

| Identifier | Value |

|---|---|

| CAS Number | 500-22-1[1][2] |

| EC Number | 207-900-4[1][2] |

| UN Number | UN1993[3] |

| Synonyms | 3-Pyridinecarboxaldehyde, Nicotinic aldehyde, 3-Formylpyridine[1][3][4] |

Table 2: Physicochemical Properties of Nicotinaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅NO[1][2] |

| Molecular Weight | 107.11 g/mol [1][2] |

| Appearance | Colorless to pale yellow clear liquid[5] |

| Melting Point | 7-8 °C (45-46 °F)[6][7] |

| Boiling Point | 95-97 °C at 15 mmHg; 78-81 °C at 10 mmHg[2][7] |

| Flash Point | 35 °C (95 °F) - closed cup[8] |

| Density | 1.141 g/mL at 20 °C[2] |

| Water Solubility | Miscible[6] |

| logP (Octanol/Water Partition Coefficient) | 0.29 - 0.894[4][9] |

Hazard Identification and Classification

Nicotinaldehyde is classified as a hazardous chemical. Below is a summary of its GHS (Globally Harmonized System) classifications.

Table 3: GHS Hazard Classification for Nicotinaldehyde

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapour[1][9] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[9] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[9] |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects[8][10] |

Toxicological Information

Exposure to nicotinaldehyde can cause adverse health effects.

-

Acute Oral Toxicity : Harmful if swallowed[9].

-

Acute Dermal Toxicity : No comprehensive data available, but skin contact should be avoided.

-

Acute Inhalation Toxicity : Vapors may cause respiratory tract irritation[1][9].

-

Skin Corrosion/Irritation : Causes skin irritation[9].

-

Serious Eye Damage/Irritation : Causes serious eye damage[9].

-

Respiratory or Skin Sensitization : May cause an allergic skin reaction.[9]

-

Germ Cell Mutagenicity : Suspected of causing genetic defects[11].

-

Carcinogenicity : No data available to indicate carcinogenic properties[3].

-

Reproductive Toxicity : No data available.

-

Specific Target Organ Toxicity (STOT) - Single Exposure : May cause respiratory irritation[9].

-

STOT - Repeated Exposure : No data available.

-

Aspiration Hazard : No data available.

Table 4: Acute Toxicity Data for Nicotinaldehyde

| Test | Route of Exposure | Species | Dose/Duration |

|---|

| LD25 | Intraperitoneal | Mouse | 720 mg/kg[6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[12] Handle in a well-ventilated area, preferably a chemical fume hood.[12] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use non-sparking tools and take precautionary measures against static discharge.[3][9] Ground and bond container and receiving equipment.[9]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][12] Keep refrigerated at 2-8°C.[3][6] Protect from direct sunlight and keep under a nitrogen atmosphere.[3] Store in a corrosives area.[3]

-

Incompatible Materials : Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls : Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment.[9] An eyewash station and safety shower should be readily accessible.[9]

Table 5: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Chemical safety goggles and/or a face shield are mandatory.[3][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.[12][13] For significant exposure, a chemical-resistant apron and boots should be worn.[9] |

| Respiratory Protection | If working outside a fume hood or if aerosols/vapors are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type A, Brown, conforming to EN14387).[1][3] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 6: First Aid Procedures for Nicotinaldehyde Exposure

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12] |

Fire Fighting Measures

Nicotinaldehyde is a flammable liquid and presents a moderate fire hazard.

-

Suitable Extinguishing Media : Alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][9] Water spray can be used for large fires, but may be ineffective.[9]

-

Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards : Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[9] Containers may explode when heated.[9] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[14]

-

Protective Equipment for Firefighters : Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area.[1] Remove all sources of ignition.[3] Ensure adequate ventilation. Wear appropriate PPE as described in Section 5.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or sanitary sewer systems.[1][3]

-

Methods for Containment and Cleanup : Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed, labeled container for disposal.[3][9] Use spark-proof tools for cleanup.

Disposal Considerations

-

Waste Disposal : Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging : Dispose of as unused product.[1] Do not reuse empty containers as they may contain explosive vapors.[9]

Metabolism and Signaling Pathways

Recent studies have identified nicotinaldehyde as a novel precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[16] The metabolic conversion is believed to proceed through the Preiss-Handler pathway . This pathway begins with the oxidation of nicotinaldehyde to its corresponding carboxylic acid, nicotinic acid (NA). Subsequently, NA is converted in three enzymatic steps to NAD+.[2][17]

Caption: Metabolic conversion of nicotinaldehyde to NAD+ via the Preiss-Handler pathway.

Experimental Protocols

The following are summarized methodologies for key toxicological and safety experiments, based on internationally recognized guidelines.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is used to estimate the LD₅₀ of a substance with a reduced number of animals.[3][15]

-

Animal Selection : Use healthy, young adult rodents of a single sex (preferably females, as they are often slightly more sensitive).[18]

-

Housing and Fasting : House animals individually. Fast animals overnight before dosing (food, but not water, should be withheld).

-

Dose Preparation : Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for a consistent administration volume (typically 1-2 mL/100g body weight).

-

Limit Test (Optional) : If the substance is expected to have low toxicity, a limit test can be performed at 2000 mg/kg (or 5000 mg/kg if required).[15] If the first animal dosed at this limit survives, two more animals are dosed sequentially. If all three survive, the LD₅₀ is determined to be above the limit dose, and the main test is unnecessary.[3]

-

Main Test Procedure :

-

Dose the first animal at a level just below the best estimate of the LD₅₀.

-

Observe the animal for at least 48 hours.[18]

-

If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2x).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

Dose single animals sequentially at 48-hour intervals until stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).[18]

-

-

Observations : Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic/CNS effects), and body weight changes for up to 14 days.[18]

-

Data Analysis : Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.[18]

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]

- 6. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. shxf17.com [shxf17.com]

- 17. qualialife.com [qualialife.com]

- 18. oecd.org [oecd.org]

Methodological & Application

Application Note: A Robust HPLC Method for Purity Assessment of Nicotinaldehyde Derivatives

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of nicotinaldehyde and its derivatives. The developed method is sensitive, specific, and stability-indicating, making it suitable for quality control and regulatory submissions in the pharmaceutical industry. This document provides a comprehensive protocol for method development, validation, and execution, including forced degradation studies to ensure the separation of potential impurities and degradation products.

Introduction

Nicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, and its derivatives require stringent purity control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities.[1] This application note describes a systematic approach to developing a stability-indicating reverse-phase HPLC (RP-HPLC) method for nicotinaldehyde derivatives. The method is designed to separate the main component from its process-related impurities and degradation products that may form under stress conditions. Forced degradation studies are integral to this process, providing insights into the degradation pathways and ensuring the method's specificity.[2][3][4][5]

Experimental Workflow

The development and validation of the HPLC method follow a logical progression, as illustrated in the workflow diagram below.

Caption: A streamlined workflow for HPLC method development and validation.

Recommended HPLC Method

This section provides a starting point for the HPLC analysis of nicotinaldehyde derivatives. Optimization may be required based on the specific derivative and its impurity profile.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Sample and Standard Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of the nicotinaldehyde derivative reference standard in a 50:50 mixture of water and acetonitrile (diluent) to obtain a final concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample solution using the same procedure as the standard solution to achieve a target concentration of 1.0 mg/mL. This higher concentration facilitates the detection of impurities.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Caption: Stress conditions for forced degradation studies.

Experimental Protocols for Forced Degradation

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection. |

| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection. |

| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. Dilute with the mobile phase before injection. |

| Thermal Degradation | Expose the solid sample to 80 °C for 48 hours. Dissolve the stressed sample in the diluent for analysis. |

| Photolytic Degradation | Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed sample in the diluent for analysis. |

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized below.

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | Peak purity of the main component should be greater than 990. Resolution between the main peak and the closest eluting peak should be greater than 2.0. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations ranging from the limit of quantification (LOQ) to 150% of the target concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 and RSD ≤ 10%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. |

Data Presentation

The results of the method validation should be presented in clear and concise tables for easy interpretation and comparison.

Example Data Summary: Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 12,345 |

| 10 | 123,567 |

| 50 | 618,234 |

| 100 | 1,236,789 |

| 150 | 1,854,321 |